molecular formula C12H19NO3 B11721044 Tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

Tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B11721044
M. Wt: 225.28 g/mol
InChI Key: PKNQPQCDXARDCY-UHFFFAOYSA-N
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Description

Tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate: is a compound with a unique bicyclic structure It is characterized by its tert-butyl ester group and an acetyl group attached to a nitrogen-containing bicyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the use of photochemistry. One common method is the [2 + 2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This reaction can be carried out under UV light, and the resulting product can be further derivatized through various transformations .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the photochemical reactions used in laboratory settings. This would require specialized equipment to ensure consistent exposure to UV light and efficient handling of reagents.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution reactions could introduce various functional groups onto the bicyclic ring.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate serves as a building block for creating more complex molecules. Its unique structure allows for the exploration of new chemical spaces .

Biology and Medicine: The compound’s bicyclic structure makes it a potential candidate for drug development. It can be used to design molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate exerts its effects is primarily through its interactions with molecular targets. The bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting their activity or modulating their function . The exact pathways involved would depend on the specific application and the target molecule.

Comparison with Similar Compounds

Uniqueness: What sets tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate apart from similar compounds is its specific substitution pattern. The presence of the acetyl group at the 5-position and the tert-butyl ester group at the 2-position provide unique chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

InChI

InChI=1S/C12H19NO3/c1-7(14)10-8-5-9(10)13(6-8)11(15)16-12(2,3)4/h8-10H,5-6H2,1-4H3

InChI Key

PKNQPQCDXARDCY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C2CC1N(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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